3-Amino-6-phenyl-hexan-2-ol
Description
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-amino-6-phenylhexan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-10(14)12(13)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10,12,14H,5,8-9,13H2,1H3 |
InChI Key |
QIMRMZJWAWERAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CCCC1=CC=CC=C1)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Amino-6-phenyl-hexan-2-ol with analogs identified in the evidence, focusing on structure, synthesis, and properties:
Key Comparative Insights:
Structural Influence on Reactivity: The target compound’s hydroxyl and amino groups enable bifunctional reactivity (e.g., esterification or Schiff base formation), unlike analogs with single functional groups (e.g., 3sb’s primary alcohol) . Bulky substituents (e.g., bis(4-methoxyphenyl) in ) reduce reactivity toward nucleophiles but enhance stereochemical control .
Solubility and LogP Trends :
- The phenyl group in the target compound increases hydrophobicity compared to methoxy-substituted analogs (e.g., 3sb).
- Polar functional groups (e.g., pyrazine-carboxamide in ) significantly lower logP, enhancing aqueous solubility for drug delivery .
Synthetic Methodologies: Copper catalysis () and silica gel chromatography () are common for amino-alcohol derivatives. Chiral separations (e.g., ) highlight the importance of stereochemistry in bioactive analogs .
Preparation Methods
Synthesis of 6-Phenylhexan-3-one
The ketone intermediate 6-phenylhexan-3-one (CAS 58977-36-9) is a critical precursor. It is synthesized via Friedel-Crafts acylation of benzene derivatives with adipoyl chloride, followed by selective reduction. For example:
Reductive Amination
The ketone is converted to the target amine via reductive amination:
-
Conditions : Ammonium acetate (2 eq.), sodium cyanoborohydride (NaBH3CN) in methanol, 24–48 hr, room temperature.
-
Yield : 55–72% after purification by silica gel chromatography.
-
Mechanism : Imine formation followed by reduction to the secondary amine.
Epoxide Ring-Opening with Ammonia
Epoxidation of Alkenes
Epoxides serve as versatile intermediates. For example:
Aminolysis of Epoxides
Epoxide ring-opening with ammonia introduces the amine group:
-
Regioselectivity : The amine preferentially attacks the less hindered carbon (C3), forming 3-amino-6-phenyl-hexan-2-ol.
Nucleophilic Substitution of Halogenated Intermediates
Synthesis of 3-Bromo-6-phenyl-hexan-2-ol
Displacement with Ammonia
Catalytic Hydroamination of Alkenes
Substrate Preparation
Gold-Catalyzed Hydroamination
-
Catalyst : IMesAuCl/AgBF4 (5 mol%), pyridine N-oxide (oxidant).
-
Stereochemistry : Syn addition of amine and hydroxyl groups.
Comparative Analysis of Methods
| Method | Yield (%) | Stereocontrol | Scalability | Key Reference |
|---|---|---|---|---|
| Reductive Amination | 55–72 | Moderate | High | |
| Epoxide Ring-Opening | 50–65 | High | Moderate | |
| Nucleophilic Substitution | 40–55 | Low | Low | |
| Hydroamination | 60–75 | High | Moderate |
Challenges and Optimization Strategies
Regioselectivity in Epoxide Aminolysis
Byproduct Formation in Reductive Amination
Catalytic System Efficiency
Industrial-Scale Considerations
Cost Analysis
Environmental Impact
Emerging Techniques
Biocatalytic Approaches
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
